molecular formula C17H14N2O2S B2826186 (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035001-36-4

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide

Cat. No. B2826186
CAS RN: 2035001-36-4
M. Wt: 310.37
InChI Key: LMHIVTLUCBLIHH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Palladium-catalyzed Alkenation

Palladium-catalyzed direct alkenation of thiophenes and furans has been developed, employing various olefinic substrates such as acrylates, acrylamides, and acrylonitrile for oxidative coupling reactions with thiophenes and furans. This process yields mono-alkenylated products predominantly in their (E)-isomers, demonstrating the utility of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide in synthetic chemistry for the selective formation of E-isomers (Jinlong Zhao et al., 2009).

Intramolecular Cyclization

Alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates containing a mercaptomethyl group in the position of the furan ring adjacent to the alkene moiety demonstrate the potential for cyclization, leading to the formation of various dihydrothiopyranofurans. This showcases the reactivity of the furan moiety in the presence of acrylate groups, underscoring the compound's utility in creating complex heterocyclic systems (L. M. Pevzner, 2021).

Organic Light-Emitting Diodes (OLEDs)

A novel furo[3,2-c]pyridine-based iridium complex demonstrates over 30% external quantum efficiency (EQE) in OLEDs, indicating the potential of furan-containing compounds in the development of high-performance organic electronics. The study highlights the advantages of replacing sulfur with oxygen in the ligand for improved luminescence properties (Zhimin Yan et al., 2017).

Enantioselective Ene-reduction

The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide by marine and terrestrial fungi is a novel approach to obtaining compounds with uncommon CN-bearing stereogenic centers. This bio-catalytic method offers a green chemistry route for the synthesis of enantio-enriched products (D. E. Jimenez et al., 2019).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-16(8-7-14-5-2-10-21-14)19-12-13-4-1-9-18-17(13)15-6-3-11-22-15/h1-11H,12H2,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHIVTLUCBLIHH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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